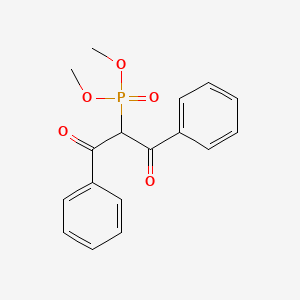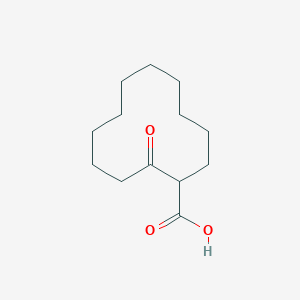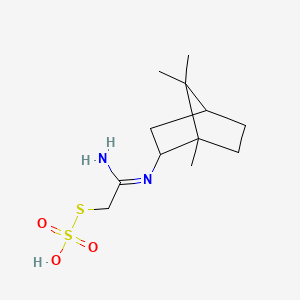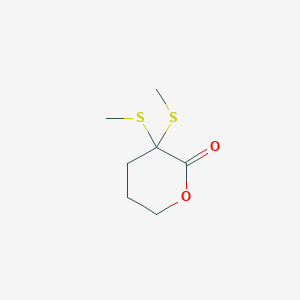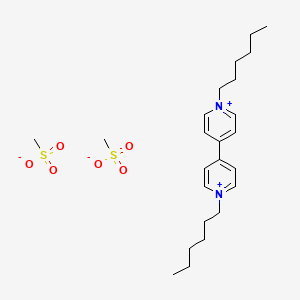
1,1'-Dihexyl-4,4'-bipyridin-1-ium dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core is a versatile building block in supramolecular chemistry, and the addition of hexyl chains and dimethanesulfonate groups enhances its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction is carried out under reflux conditions in ethanol, with a large excess of 1-chloro-2,4-dinitrobenzene . The reaction mixture is stirred strongly for several days to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The bipyridinium core can be oxidized, leading to changes in its electronic properties.
Substitution: The hexyl chains and dimethanesulfonate groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation and reduction reactions can lead to different redox states of the bipyridinium core, while substitution reactions can introduce various functional groups onto the hexyl chains or dimethanesulfonate groups .
Aplicaciones Científicas De Investigación
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, leading to changes in its electronic and optical properties . These redox processes are often accompanied by changes in the UV-vis absorption spectra, making the compound useful in electrochromic devices . The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its specific combination of hexyl chains and dimethanesulfonate groups, which enhance its solubility and reactivity compared to other bipyridinium compounds. This makes it particularly useful in applications requiring high solubility and tunable electronic properties .
Propiedades
Número CAS |
90449-49-3 |
|---|---|
Fórmula molecular |
C24H40N2O6S2 |
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;methanesulfonate |
InChI |
InChI=1S/C22H34N2.2CH4O3S/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;2*1-5(2,3)4/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
Clave InChI |
JHGOROSHSDVZTJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


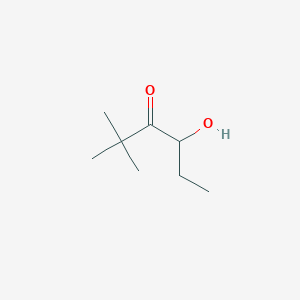
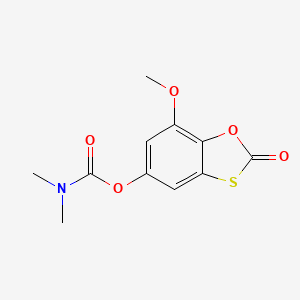
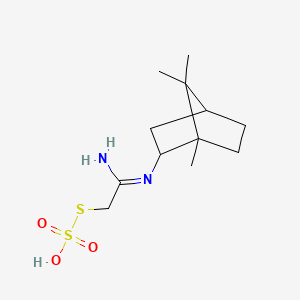
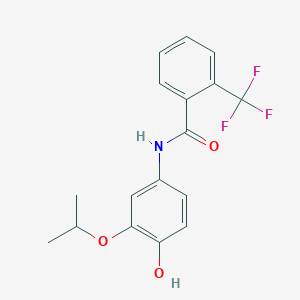

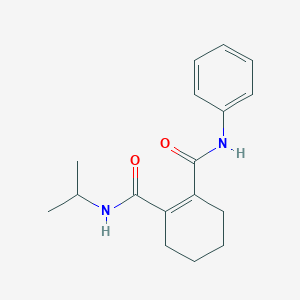
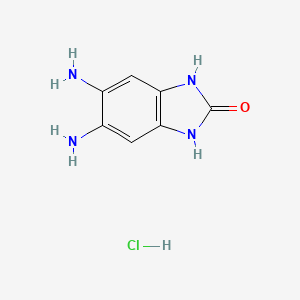
![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
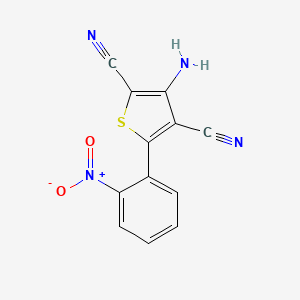
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
